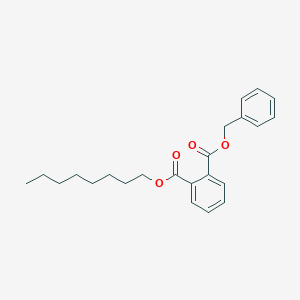

Benzyl octyl phthalate

Descripción general

Descripción

La emamectina B1a es un derivado semisintético de la avermectina B1, un compuesto natural producido por la bacteria del suelo Streptomyces avermitilis. Pertenece a la familia de compuestos de la avermectina, que son conocidos por sus potentes propiedades insecticidas. La emamectina B1a se utiliza ampliamente en la agricultura como insecticida debido a su alta eficacia contra un amplio espectro de plagas, incluyendo orugas, ácaros, trips y minadores de hojas .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: La emamectina B1a se sintetiza a través de una serie de reacciones químicas que comienzan con la avermectina B1. Los pasos clave implican la oxidación del grupo 4’'-hidroxilo y la posterior aminación reductora para introducir el grupo metilamino. Esta modificación mejora significativamente la potencia insecticida del compuesto .

Métodos de Producción Industrial: La producción industrial de emamectina B1a típicamente implica la fermentación de Streptomyces avermitilis para producir avermectina B1, seguida de una modificación química para obtener emamectina B1a. El compuesto se formula a menudo como benzoato de emamectina, que es un polvo blanco o ligeramente amarillo .

Análisis De Reacciones Químicas

Hydrolysis

In the presence of water and an acid or base catalyst, benzyl octyl phthalate can undergo hydrolysis. This reaction yields phthalic acid, benzyl alcohol, and octanol.

Oxidation

Oxidizing agents like potassium permanganate can oxidize this compound, leading to the formation of phthalic acid derivatives.

Substitution

Nucleophilic substitution reactions can occur at the ester functional groups of this compound. Nucleophiles such as hydroxide ions can replace the ester groups, resulting in the formation of phthalic acid and corresponding alcohols.

Biological Activity

This compound, like other phthalates, can act as an endocrine disruptor, which means it can interfere with hormone synthesis, transport, and metabolism by binding to hormone receptors and transport proteins . This disruption can lead to altered hormone levels and affect the development and function of hormone-dependent structures within the body . Studies have indicated that phthalates can change cytokine levels by mediating through estrogen receptors . Studies have also linked phthalate exposure to reproductive issues .

The following table summarizes the reactions of this compound:

| Reaction | Conditions | Products |

|---|---|---|

| Hydrolysis | Water, acid or base catalyst | Phthalic acid, benzyl alcohol, octanol |

| Oxidation | Oxidizing agents (e.g., potassium permanganate) | Phthalic acid derivatives |

| Substitution | Nucleophiles (e.g., hydroxide ions) | Phthalic acid and corresponding alcohols |

Aplicaciones Científicas De Investigación

La emamectina B1a tiene una amplia gama de aplicaciones en la investigación científica, que incluyen:

Química: Se utiliza como compuesto modelo para estudiar las lactonas macrocíclicas y sus derivados.

Biología: Se emplea en estudios sobre fisiología y neurobiología de insectos debido a sus potentes propiedades insecticidas.

Medicina: Se investiga su posible uso en el tratamiento de infecciones parasitarias en animales.

Industria: Se utiliza ampliamente como insecticida en la agricultura para proteger los cultivos de diversas plagas

Mecanismo De Acción

La emamectina B1a ejerce sus efectos uniéndose a los canales de cloruro en el sistema nervioso de los insectos, lo que provoca una entrada de iones cloruro. Esto causa una hiperpolarización de las células nerviosas, lo que resulta en la parálisis y la muerte eventual del insecto. El compuesto se dirige específicamente a los canales de cloruro activados por glutamato, que son exclusivos de los invertebrados, lo que lo hace altamente selectivo para las plagas y relativamente seguro para los organismos no objetivo .

Compuestos Similares:

Abamectina: Otro derivado de la avermectina B1, que difiere por un grupo metileno en la cadena lateral.

Unicidad: La emamectina B1a es única debido a su potencia insecticida mejorada en comparación con otros derivados de la avermectina. La introducción del grupo metilamino aumenta significativamente su eficacia contra un amplio espectro de plagas, lo que la convierte en una herramienta valiosa en el manejo integrado de plagas .

Comparación Con Compuestos Similares

Abamectin: Another derivative of avermectin B1, differing by one methylene group in the side chain.

Ivermectin: A closely related compound used primarily in veterinary medicine for treating parasitic infections.

Uniqueness: Emamectin B1a is unique due to its enhanced insecticidal potency compared to other avermectin derivatives. The introduction of the methylamino group significantly increases its efficacy against a broad spectrum of pests, making it a valuable tool in integrated pest management .

Actividad Biológica

Benzyl octyl phthalate (BOP) is a member of the phthalate family, commonly used as a plasticizer in various consumer products. Understanding its biological activity is critical due to its widespread use and potential health implications. This article reviews the biological effects, mechanisms of action, and associated health risks of BOP, drawing from diverse research findings.

Overview of Phthalates

Phthalates are esters derived from phthalic acid and are primarily used to enhance the flexibility and durability of plastics. BOP, specifically, is often found in cosmetics, personal care products, and food packaging materials. Its biological activity is largely characterized by its endocrine-disrupting properties, which can interfere with hormonal functions in humans and wildlife.

Endocrine Disruption:

BOP has been shown to affect the endocrine system by acting as an endocrine disruptor. It can bind to hormone receptors, particularly those related to estrogen and androgen signaling pathways. This binding can lead to altered gene expression and subsequent physiological changes.

PPAR Activation:

Like other phthalates, BOP may activate peroxisome proliferator-activated receptors (PPARs), particularly PPARα. This activation is associated with increased lipid metabolism, cell proliferation, and potential carcinogenic effects in liver tissues . Studies indicate that PPARα activation plays a significant role in mediating the toxicological effects observed in animal models .

Acute Toxicity

Research indicates that BOP exhibits low acute toxicity in animal studies. However, chronic exposure has been linked to various adverse health outcomes. The oral LD50 for related compounds suggests a relatively high threshold for acute toxicity; for example, di-n-octyl phthalate (DnOP) has an LD50 of 53,700 mg/kg in rats .

Long-term Effects

Long-term exposure studies have demonstrated that BOP can lead to liver toxicity characterized by increased liver weight and enzyme activity alterations . Additionally, histological examinations reveal changes such as fat accumulation and necrosis in liver tissues following prolonged exposure .

Epidemiological Evidence

Recent epidemiological studies have highlighted potential associations between phthalate exposure and various health conditions:

- Breast Cancer Risk: A case-control study in India found significant associations between urinary concentrations of di-butyl phthalate (DBP) and di-2-ethylhexyl phthalate (DEHP) with increased breast cancer risk . Although BOP was not directly studied, its structural similarity to these compounds suggests potential similar risks.

- Reproductive Health: Phthalates, including BOP, have been implicated in reproductive health issues. Studies indicate that exposure during critical developmental windows may lead to reproductive tract malformations in male infants .

Case Studies

- Case-Control Study on Breast Cancer:

- Animal Studies on Liver Toxicity:

Data Summary

| Study Type | Findings | Implications |

|---|---|---|

| Acute Toxicity | Low acute toxicity; LD50 > 53,000 mg/kg | High threshold for immediate harm |

| Long-term Exposure | Liver toxicity; fat accumulation | Need for monitoring chronic exposure |

| Breast Cancer Study | Association with increased risk | Potential link to endocrine disruption |

Propiedades

IUPAC Name |

2-O-benzyl 1-O-octyl benzene-1,2-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28O4/c1-2-3-4-5-6-12-17-26-22(24)20-15-10-11-16-21(20)23(25)27-18-19-13-8-7-9-14-19/h7-11,13-16H,2-6,12,17-18H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHHSHXMIKFVAEK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCOC(=O)C1=CC=CC=C1C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00873993 | |

| Record name | Benzyl octyl phthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00873993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

368.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; Liquid, Other Solid | |

| Record name | 1,2-Benzenedicarboxylic acid, benzyl C7-9-branched and linear alkyl esters | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

1248-43-7, 68515-40-2 | |

| Record name | 1-Octyl 2-(phenylmethyl) 1,2-benzenedicarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1248-43-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzyl octyl phthalate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001248437 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Benzenedicarboxylic acid, benzyl C7-9-branched and linear alkyl esters | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzyl octyl phthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00873993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-Benzenedicarboxylic acid, benzyl C7-9-branched and linear alkyl esters | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.064.600 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Benzyl octyl phthalate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.637 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.